molecular formula C18H17N3O4 B12454398 (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one

(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one

Cat. No.: B12454398
M. Wt: 339.3 g/mol
InChI Key: VBEACASGPBSNAK-UHFFFAOYSA-N
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Description

(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the benzotriazole moiety and the trimethoxyphenyl group imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one typically involves the condensation of 1,2,3-benzotriazole with a suitable aldehyde or ketone precursor under basic or acidic conditions. Common reagents used in the synthesis include:

  • Benzotriazole
  • 3,4,5-Trimethoxybenzaldehyde
  • Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The benzotriazole and trimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. Researchers investigate its potential as an enzyme inhibitor, antimicrobial agent, or anticancer compound.

Medicine

In medicine, derivatives of benzotriazole compounds are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a subject of interest for drug discovery and development.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, altering their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazole: A parent compound with similar chemical properties.

    3,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    Benzotriazole Derivatives: Compounds with variations in the benzotriazole moiety or substituents.

Uniqueness

(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one stands out due to the combination of the benzotriazole and trimethoxyphenyl groups, which confer unique chemical reactivity and potential biological activity

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H17N3O4/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17(22)21-14-7-5-4-6-13(14)19-20-21/h4-11H,1-3H3

InChI Key

VBEACASGPBSNAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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